molecular formula C8H8INO2 B3022619 Methyl 2-amino-3-iodobenzoate CAS No. 180161-60-8

Methyl 2-amino-3-iodobenzoate

Cat. No.: B3022619
CAS No.: 180161-60-8
M. Wt: 277.06 g/mol
InChI Key: JJGYCXIZTSIOLA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-iodobenzoate is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by an amino group and an iodine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Another method involves the direct iodination of methyl 2-amino-benzoate using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Comparison with Similar Compounds

Methyl 2-amino-3-iodobenzoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the presence of both an amino group and an iodine atom on the benzene ring.

Properties

IUPAC Name

methyl 2-amino-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGYCXIZTSIOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-60-8
Record name methyl 2-amino-3-iodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-amino-3-iodo-benzoic acid (2.5 g, 9.5 mmol) in methanol and diethyl ether mixture (15 mL, 8:2) was added a freshly prepared solution of diazomethane gas in diethyl ether until all the starting material is consumed. Reaction mixture was then evaporated under reduced pressure to obtain a yellow solid which was purified by flash column using. 5% ethylacetate in hexane as an eluent. 1.5 g of the required product was isolated as a yellow viscous liquid.
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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